1,4-Dideoxy-1,4-imino-L-arabinitol

Overview

Description

1,4-Dideoxy-1,4-imino-L-arabinitol is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its potent inhibitory effects on various enzymes, particularly glycogen phosphorylase and α-glucosidases . Due to its unique structure and biological activity, it has garnered significant interest in scientific research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dideoxy-1,4-imino-L-arabinitol typically involves the use of multi-protected intermediates. One common method includes the treatment of multi-protected compounds with iodine in methanol, which efficiently deprotects groups such as isopropylidene, butyldimethylsilyl, phenylfluorenyl, and benzyloxycarbonyl . This method allows for the direct formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

2.1. α-1-C-Alkylation

LAB derivatives are synthesized via asymmetric allylic alkylation and ring-closing metathesis. For example, α-1-C-butyl-LAB, a potent α-glucosidase inhibitor, is produced through Negishi cross-coupling, achieving IC₅₀ values of 0.032–4.7 μM against intestinal enzymes .

2.2. Hydrazide Imide Analogues

Insertion of a hydrazide moiety into LAB yields analogues 4Cl and 5Cl , which exhibit selective α-mannosidase inhibition (Kᵢ = 0.23–1.4 μM). These derivatives are synthesized via reductive amination and hydrazide coupling .

Table 2: Inhibitory Activity of LAB Derivatives

| Compound | Target Enzyme | IC₅₀/Kᵢ (μM) | Selectivity Over Other Enzymes | Reference |

|---|---|---|---|---|

| α-1-C-butyl-LAB | Intestinal sucrase | 0.032 | >100-fold vs. RMGP | |

| 5Cl | α-Mannosidase | 0.23 | >500-fold vs. β-glucosidase |

3.1. Glycogen Phosphorylase (GP) Inhibition

LAB inhibits rat muscle GP (RMGP) with IC₅₀ = 0.93 μM, binding competitively to the active site normally occupied by glucose. Synergistic inhibition occurs with ADP (1000-fold enhancement in EcGS inhibition) .

3.2. Synergistic Effects with Nucleotides

In Leloir-type enzymes like E. coli glycogen synthase (EcGS), LAB derivatives show enhanced inhibition in the presence of ADP or UDP. For example, compound 26 achieves IC₅₀ = 0.22 μM with 0.15 mM ADP .

Table 3: Synergistic Inhibition by LAB Derivatives

| Enzyme | Inhibitor | IC₅₀ Without Nucleotide (μM) | IC₅₀ With Nucleotide (μM) | Fold Enhancement |

|---|---|---|---|---|

| EcGS | 26 | 249.0 | 0.22 (with 0.15 mM ADP) | 1,132 |

| SuSy4 | 2 | 131.3 | 0.45 (with 0.1 mM UDP) | 292 |

Mechanistic Insights

- Binding Mode : Molecular docking reveals LAB derivatives occupy the glucosyl-binding subsite in GP and GS, mimicking the transition state of glucose transfer .

- Conformational Flexibility : The pyrrolidine ring’s ability to adopt half-chair conformations enables broad glycosidase inhibition .

LAB’s chemical versatility and enzyme-targeting efficacy underscore its value in glycosidase inhibition and glycobiology research. Advances in green synthesis and derivatization strategies enhance its potential for therapeutic applications, particularly in metabolic disorders.

Scientific Research Applications

Glycosidase Inhibition

LAB and its derivatives are recognized for their ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The inhibition of these enzymes can have therapeutic implications in several diseases:

- Diabetes Management : LAB acts as a potent inhibitor of intestinal maltase, isomaltase, and sucrase. For instance, α-1-C-butyl-LAB has demonstrated IC50 values of 0.13 μM for maltase, 4.7 μM for isomaltase, and 0.032 μM for sucrase . This efficacy positions LAB as a promising candidate for managing postprandial hyperglycemia.

- Selective Inhibition : Recent studies have shown that modified analogues of LAB can achieve high selectivity for specific glycosidases. For example, analogues with hydrazide moieties exhibited selectivity indices ranging from 22 to over 400 against α-mannosidase . This selectivity reduces the risk of side effects commonly associated with broader-spectrum inhibitors.

Therapeutic Potential in Lysosomal Storage Disorders

LAB's glycosidase inhibitory properties extend to its potential use in treating lysosomal storage disorders (LSDs). These conditions arise from enzyme deficiencies that lead to the accumulation of substrates within lysosomes. The ability of LAB to inhibit specific glycosidases may help alleviate symptoms by reducing substrate accumulation:

- Research Findings : Studies have indicated that iminosugars like LAB can modulate the activity of enzymes involved in LSDs, providing a pathway for developing targeted therapies .

Cancer Research

The inhibition of certain glycosidases by LAB also presents opportunities in cancer therapeutics:

- Targeting Tumorigenesis : α-Mannosidase inhibition has been linked to tumorigenic processes. Compounds like LAB that selectively inhibit this enzyme could potentially be developed into anti-cancer agents .

Synthesis and Derivatives

LAB can be synthesized through various methods, including asymmetric synthesis techniques such as allylic alkylation and ring-closing metathesis. The development of new derivatives enhances its pharmacological profile:

- Synthesis Approaches : Recent advancements have focused on creating derivatives with improved potency and selectivity against specific glycosidases . For instance, α-1-C-butyl-LAB was synthesized to improve efficacy while minimizing side effects associated with existing treatments like miglitol.

Case Studies and Research Insights

Several studies have documented the applications and effectiveness of LAB:

Mechanism of Action

1,4-Dideoxy-1,4-imino-L-arabinitol exerts its effects primarily through the inhibition of glycogen phosphorylase and α-glucosidases . By binding to the active sites of these enzymes, it prevents the breakdown of glycogen and the hydrolysis of glycosidic bonds, respectively . This inhibition is achieved through the compound’s structural similarity to the transition state of the enzyme-catalyzed reactions, allowing it to effectively block enzyme activity .

Comparison with Similar Compounds

Similar Compounds

1-Deoxynojirimycin: Another iminosugar with potent glycosidase inhibitory properties.

Isofagomine: Known for its strong inhibition of glycosidases and potential therapeutic applications.

1-Deoxygalactonojirimycin: Used in the treatment of Fabry disease due to its enzyme inhibitory effects.

Uniqueness

1,4-Dideoxy-1,4-imino-L-arabinitol is unique due to its specific inhibitory effects on glycogen phosphorylase and α-glucosidases, making it particularly valuable for studying glycogen metabolism and developing treatments for related disorders . Its structural features and biological activity distinguish it from other similar compounds, providing unique opportunities for scientific research and therapeutic applications.

Biological Activity

1,4-Dideoxy-1,4-imino-L-arabinitol (LAB) is a synthetic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of various glycosidases and its potential applications in antiviral therapies. This article provides a comprehensive overview of the biological activity of LAB, including its synthesis, mechanisms of action, and relevant case studies.

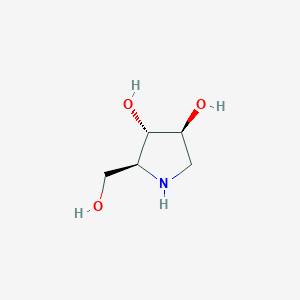

Chemical Structure and Synthesis

LAB is an iminosugar derivative that can be synthesized from D-lyxonolactone through a series of chemical reactions that involve the formation of a pyrrolidine ring. The synthesis process typically includes protecting hydroxyl groups and achieving specific stereochemistry at several carbon centers to yield the desired compound .

Key Steps in Synthesis:

- Formation of the pyrrolidine ring by joining nitrogen between C-1 and C-4.

- Inversion of configuration at C-2 and C-4.

- Protection of hydroxyl groups through benzylidenation.

Glycosidase Inhibition

LAB is primarily known for its role as a potent inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition has implications for various biological processes, including metabolism and cell signaling.

Inhibition Potency:

- LAB exhibits strong inhibitory effects on α-glucosidase and other glycosidases involved in carbohydrate digestion .

- The IC50 values for LAB against specific glycosidases can vary significantly based on the enzyme type and concentration used.

Antiviral Activity

LAB has shown promise as an antiviral agent, particularly against HIV. It acts by interfering with viral replication processes, making it a candidate for further research into antiviral therapies.

Mechanism of Action:

- LAB inhibits HIV replication by targeting specific viral enzymes involved in the life cycle of the virus .

- Studies have indicated that derivatives of LAB may enhance its antiviral efficacy against resistant strains .

Biofilm Inhibition

Recent studies have highlighted LAB's ability to inhibit biofilm formation in various bacterial strains. Biofilms are communities of microorganisms that adhere to surfaces and are often resistant to antibiotics.

Case Study Findings:

- In vitro tests showed that LAB effectively inhibited biofilm production in Pseudomonas aeruginosa and Staphylococcus aureus at concentrations that did not affect bacterial viability .

- The compound demonstrated significant potential in managing infections associated with biofilm-forming bacteria.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What is the enzymatic inhibition profile of LAB, and how does it compare to its enantiomer DAB?

LAB is a potent inhibitor of α-glucosidases, with higher specificity compared to its enantiomer DAB, which primarily targets glycogen phosphorylase (GP). LAB derivatives, such as α-1-C-butyl-LAB, exhibit IC50 values of 0.032–4.7 μM against intestinal maltase, isomaltase, and sucrase, outperforming miglitol by ~10-fold in reducing postprandial hyperglycemia . In contrast, DAB inhibits GP with Ki values ~400 nM in liver and brain tissues . Structural differences in active-site interactions (e.g., LAB’s binding orientation in maltase-glucoamylase vs. DAB’s uncompetitive inhibition of GP) underpin this selectivity .

Q. What methodological approaches are used to synthesize LAB and its derivatives?

LAB is synthesized via asymmetric allylic alkylation, ring-closing metathesis, and Negishi cross-coupling. For example, α-1-C-butyl-LAB is derived from chiral aziridine precursors, with stereochemical control achieved through dihydroxylation and hydrogenolysis steps . Enantiomeric purity is critical, as LAB’s bioactivity depends on its L-configuration, contrasting with DAB’s D-form .

Q. How is LAB’s inhibitory activity assessed in vitro?

Enzyme inhibition assays measure IC50 values using homogenized tissue (e.g., brain astrocytes or hepatocytes) and purified enzymes. For α-glucosidases, LAB’s potency is tested against maltase, isomaltase, and sucrase via fluorometric or colorimetric substrate cleavage assays . GP inhibition by DAB (a structural analog) is studied using glycogenolysis rates in hepatocytes, with IC50 values ~1 μM .

Advanced Research Questions

Q. How do structural modifications of LAB influence its pharmacokinetics and tissue permeability?

Alkylation at the α-1-C position (e.g., butyl-LAB) enhances bioavailability and potency. However, LAB derivatives require pre-incubation (1–3 hours) and high concentrations (300–1000 μM) in intact astrocytes due to limited membrane permeability, as shown in glycogen shunt inhibition studies . Pharmacokinetic profiling in rodents reveals LAB’s short plasma half-life (~1–2 hours), necessitating sustained-release formulations for therapeutic efficacy .

Q. What experimental models are used to evaluate LAB’s anti-hyperglycemic effects in vivo?

- Ob/ob mice : LAB derivatives reduce postprandial glucose spikes at doses 10-fold lower than miglitol, measured via oral glucose tolerance tests .

- Isolated optic nerve assays : DAB (structurally related) inhibits glycogenolysis-dependent neuronal activity during glucose deprivation, supporting LAB’s potential in neuroglycopenia studies .

- Hepatocyte models : LAB’s inhibition of glycogen phosphorylase is tested under glucagon stimulation, with glycogen levels quantified via ¹³C NMR .

Q. How does LAB’s mechanism of action differ from traditional α-glucosidase inhibitors like miglitol?

Unlike miglitol, LAB derivatives do not interfere with glycoprotein maturation, as confirmed by MALDI-TOF analysis of oligosaccharide processing. Molecular docking reveals LAB binds distinct subsites in maltase-glucoamylase, avoiding off-target effects on protein glycosylation .

Q. What structural insights explain LAB’s selectivity for glycosidases vs. glycogen metabolizing enzymes?

X-ray crystallography of LAB-bound GH62 arabinofuranosidase (PDB: 6F1J) shows hydrogen bonding with conserved active-site residues (e.g., Asp95, Glu186), while DAB’s inhibition of GP involves interactions with the pyridoxal phosphate cofactor . LAB’s hydroxylation pattern favors glycosidase binding, whereas DAB’s stereochemistry aligns with GP’s catalytic pocket .

Q. What challenges arise when translating LAB’s in vitro potency to in vivo efficacy?

Discrepancies between in vitro IC50 (nM–μM) and in vivo effective doses (mg/kg) highlight bioavailability barriers. For example, DAB requires 105 mg/kg in mice to suppress hepatic glycogenolysis, attributed to rapid renal clearance and tissue distribution limitations .

Q. Methodological Considerations

- Enzyme kinetics : Use uncompetitive/noncompetitive models for GP inhibition (DAB: Ki ~400 nM) and competitive models for α-glucosidases (LAB: Ki <1 μM) .

- Stereochemical analysis : Employ chiral HPLC or X-ray crystallography to verify enantiomeric purity during synthesis .

- In vivo dosing : Optimize pre-incubation times (1–3 hours) and administer LAB intraperitoneally to bypass first-pass metabolism in diabetes models .

Properties

IUPAC Name |

(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBIHBLFRADNM-YUPRTTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](N1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905855 | |

| Record name | 2-(Hydroxymethyl)pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100937-53-9 | |

| Record name | (2S,3S,4S)-2-(Hydroxymethyl)-3,4-pyrrolidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100937-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dideoxy-1,4-iminoarabinitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100937539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S,4S)-2-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z330X18GMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.